molecular formula C14H21Cl3N6O2 B1450200 4-Methoxypicolinimidamide sesquihydrochloride CAS No. 2097864-95-2

4-Methoxypicolinimidamide sesquihydrochloride

Cat. No. B1450200
M. Wt: 411.7 g/mol
InChI Key: XKAGCEXZVYMDKT-UHFFFAOYSA-N
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Description

4-Methoxypicolinimidamide hydrochloride, also known as Weix 2-pyridylcarboxamidine ligand for nickel catalysis, is a compound with the empirical formula C7H10ClN3O . It is used as a catalyst in nickel-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular weight of 4-Methoxypicolinimidamide hydrochloride is 187.63 . The InChI key for this compound is JOUDWIBACXLPIO-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound has been demonstrated by Daniel Weix’s lab to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .


Physical And Chemical Properties Analysis

4-Methoxypicolinimidamide hydrochloride is a powder or solid form with a melting point of 174-176°C . It is suitable for nickel reaction type: Cross Couplings .

Scientific Research Applications

  • Application : 4-Methoxypicolinimidamide hydrochloride is used as a ligand for nickel catalysis . It has been demonstrated by Daniel Weix’s lab to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .
  • Methods of Application : While the exact experimental procedures are not specified in the sources, the general method involves using this compound as a ligand in nickel-catalyzed cross-coupling reactions .
  • Results or Outcomes : The use of 4-Methoxypicolinimidamide hydrochloride in these reactions has been shown to be effective, enabling the successful cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .

Safety And Hazards

The safety information for 4-Methoxypicolinimidamide sesquihydrochloride indicates that it is a combustible solid . The compound has a warning signal word, and its hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-methoxypyridine-2-carboximidamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H9N3O.3ClH/c2*1-11-5-2-3-10-6(4-5)7(8)9;;;/h2*2-4H,1H3,(H3,8,9);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAGCEXZVYMDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C(=N)N.COC1=CC(=NC=C1)C(=N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypicolinimidamide sesquihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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